

Application Notes: Labeling Lysine Residues with Propargyl-PEG7-NHS Ester

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Compound of Interest

Compound Name: Propargyl-PEG7-NHS ester

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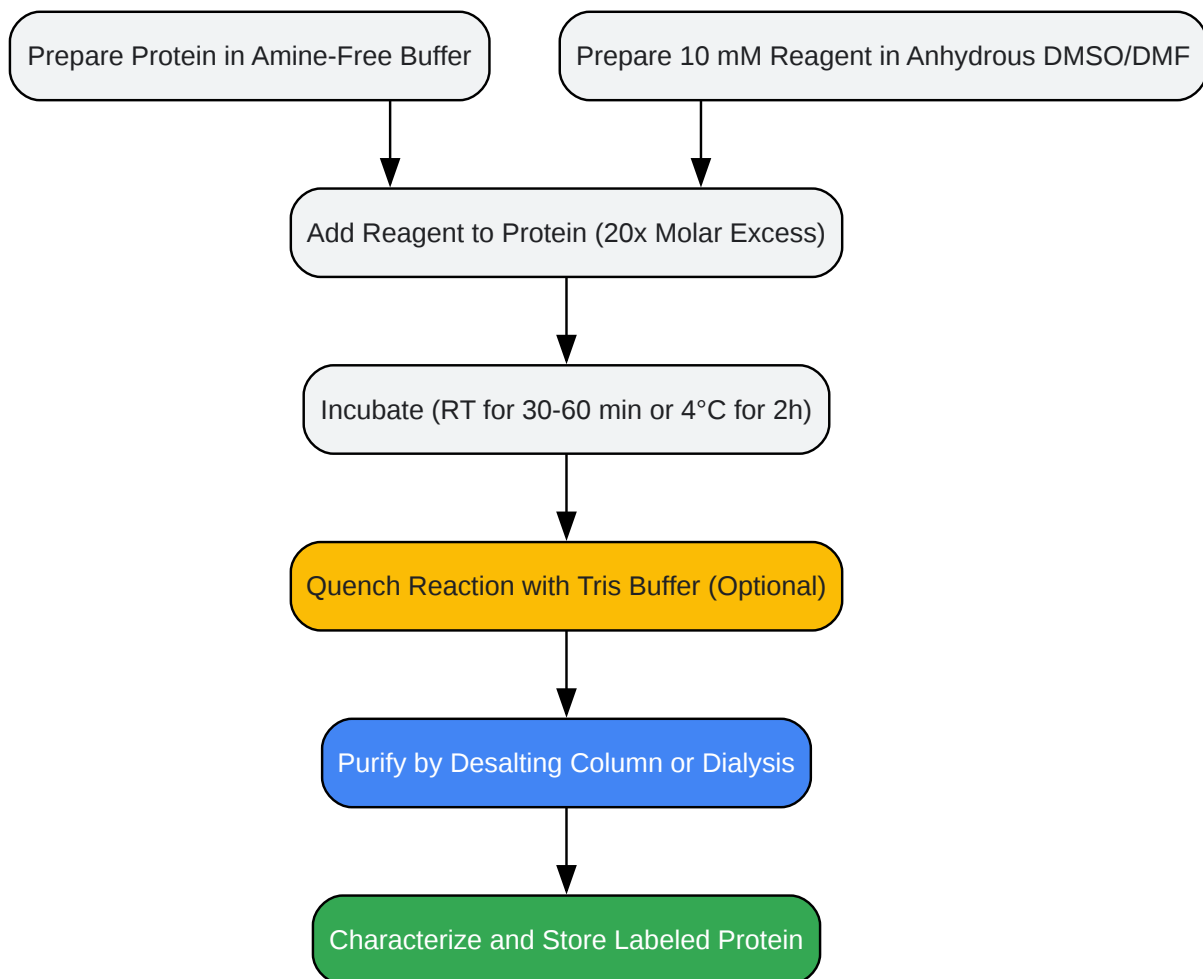
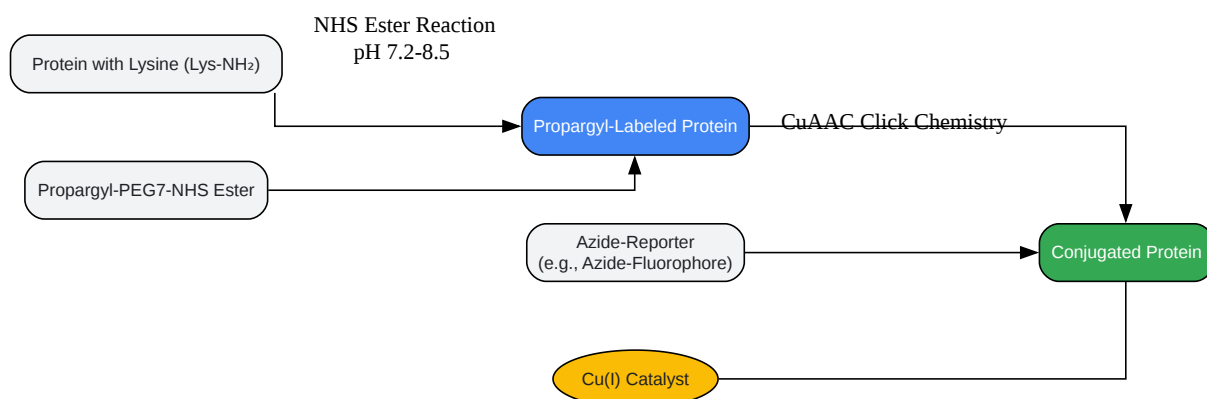
Introduction

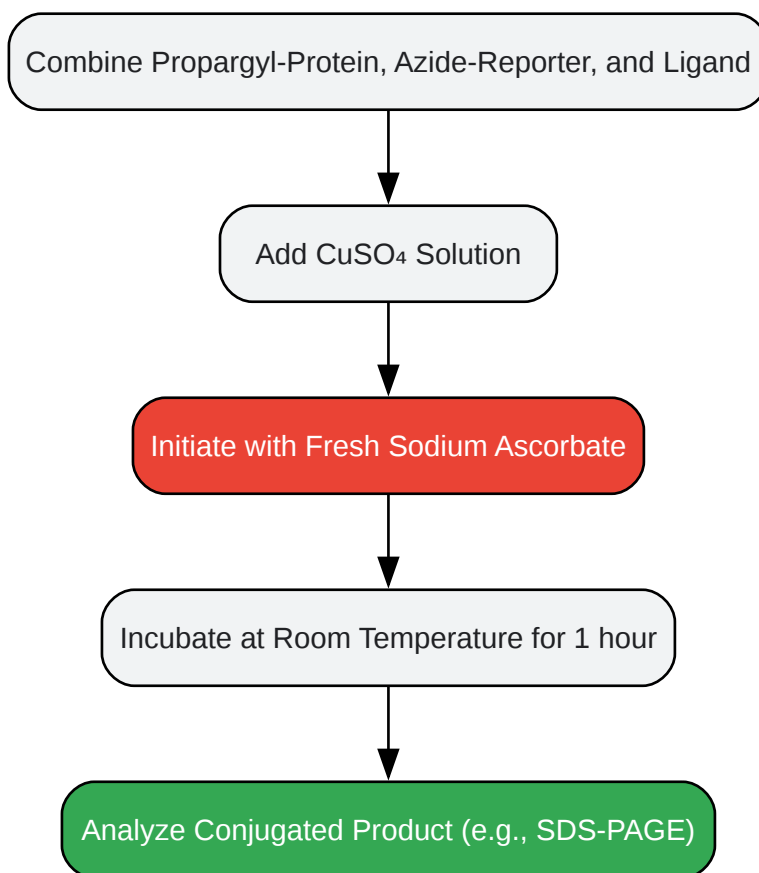
Propargyl-PEG7-NHS ester is a versatile chemical tool designed for the efficient labeling of proteins and other biomolecules.^{[1][2]} This reagent incorporates three key functional components: an N-Hydroxysuccinimide (NHS) ester, a seven-unit polyethylene glycol (PEG) spacer, and a terminal propargyl group. The NHS ester facilitates covalent bond formation with primary amines, such as the ϵ -amino group of lysine residues and the N-terminus of proteins, resulting in a stable amide linkage.^{[3][4]} The hydrophilic PEG7 spacer enhances the solubility of the labeled molecule and provides spatial separation between the biomolecule and the terminal functional group.^{[1][5]} The propargyl group serves as a handle for "click chemistry," a set of highly efficient and specific reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).^{[5][6]} This allows for the subsequent attachment of a wide array of azide-containing molecules, including fluorophores, biotin, and drug molecules.^{[1][7]}

Principle of the Reaction

The labeling process involves a two-step approach. Initially, the NHS ester of the **Propargyl-PEG7-NHS ester** reagent reacts with a primary amine on the target protein via nucleophilic acyl substitution.^[4] This reaction is highly pH-dependent, with optimal efficiency typically observed in the range of pH 7.2-8.5, where the primary amines are deprotonated and thus more nucleophilic.^{[7][8]} Buffers that do not contain primary amines, such as phosphate-buffered saline (PBS), are essential to avoid competing reactions.^{[8][9]} Following the initial

labeling, the newly introduced propargyl group can be utilized in a CuAAC reaction. In the presence of a copper(I) catalyst, the terminal alkyne of the propargyl group undergoes a cycloaddition reaction with an azide-functionalized molecule to form a stable triazole ring.^[10]^[11] This "click" reaction is highly specific and can be performed under mild, aqueous conditions, making it suitable for biological samples.^[11]^[12]





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